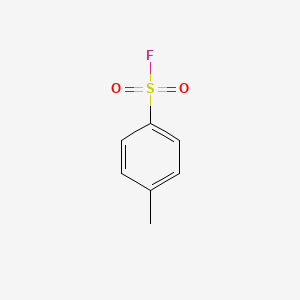

4-methylbenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYABADQVQHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060014 | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-16-3 | |

| Record name | 4-Methylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Methylbenzenesulfonyl Fluoride

Foreword: In the landscape of modern chemical synthesis and drug discovery, precision, stability, and predictable reactivity are paramount. 4-Methylbenzenesulfonyl fluoride, commonly known as tosyl fluoride (TsF), has emerged as a reagent of significant interest, often stepping in where its more traditional counterpart, tosyl chloride (TsCl), falls short. This guide offers an in-depth exploration of TsF, moving beyond a simple recitation of facts to provide a functional understanding of its properties, reactivity, and application. We will delve into the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.

Core Physicochemical & Spectroscopic Identity

A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability under various conditions, and the analytical methods best suited for its identification and for monitoring reactions in which it participates.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Its limited solubility in aqueous environments necessitates the use of organic solvents for most synthetic applications, a critical consideration for reaction design involving polar nucleophiles.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Toluenesulfonyl fluoride, Tosyl fluoride, TsF | [1][2][3][4] |

| CAS Number | 455-16-3 | [2][5] |

| Molecular Formula | C₇H₇FO₂S | [2][5] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | White to pale yellow powder or crystals | [1] |

| Melting Point | 40-44 °C | |

| Density | ~1.25 g/cm³ | [1] |

| Solubility | Low in water; Soluble in DMSO, methanol, acetonitrile | [1] |

Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following spectroscopic data are vital for confirming the identity of TsF and for tracking its consumption in a reaction mixture.

| Technique | Characteristic Signature | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.89 (d, 2H), 7.42 (d, 2H), 2.49 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 147.2, 130.4, 129.8, 128.0 (Aromatic C), 21.7 (Methyl C) | [6][7] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) ≈ +66 to +67 (relative to CFCl₃) | [6][7] |

| IR Spectroscopy (Melt) | Key peaks for S=O stretch (asymmetric and symmetric), S-F stretch | [2] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 174 | [2] |

Reactivity, Stability, and Mechanistic Considerations

The utility of TsF is rooted in the unique nature of the sulfonyl fluoride moiety. Understanding its electronic properties in comparison to other sulfonyl halides is key to deploying it effectively.

The Sulfonyl Fluoride Moiety: A Tale of Stability

The sulfur atom in TsF is highly electrophilic, making it susceptible to attack by nucleophiles. However, the sulfur-fluorine (S-F) bond is significantly more stable and less prone to hydrolysis than the sulfur-chlorine (S-Cl) bond found in tosyl chloride.[8][9] This enhanced stability is a direct consequence of the high electronegativity of fluorine and the strength of the S-F bond.

Causality: This superior stability is not merely a trivial fact; it is a strategic advantage. It allows for reactions to be conducted under conditions that would readily decompose TsCl, including in the presence of water or other protic nucleophiles, thereby expanding the synthetic window.

Nucleophilic Substitution: The Workhorse Reaction

The primary mode of reactivity for TsF is nucleophilic substitution at the sulfur center. Nucleophiles (e.g., amines, alcohols, thiols) attack the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond. This mechanism is the foundation for its use in creating sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1]

digraph "Nucleophilic_Attack_on_TsF" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Nodes

TsF [label="Ts-F", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Nu [label="Nu:", shape=none, fontcolor="#EA4335"];

TransitionState [label="[Nu---S(O)₂Ar---F]⁻", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="Ts-Nu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Fluoride [label="F⁻", shape=none, fontcolor="#4285F4"];

// Edges

Nu -> TsF [label="Attack on S", color="#EA4335"];

TsF -> TransitionState [style=invis];

TransitionState -> Product [label="Fluoride leaves", color="#4285F4"];

Product -> Fluoride [style=invis, weight=0];

{rank=same; Nu; TsF;}

{rank=same; Product; Fluoride;}

}

Caption: Key applications of Tosyl Fluoride in synthesis and drug discovery.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and characterization to ensure reliable outcomes.

Protocol: One-Pot Synthesis of TsF from Sulfonohydrazide

This method provides a direct and efficient route to TsF, avoiding the isolation of less stable intermediates. This protocol is adapted from a procedure utilizing Selectfluor® as the fluorine source.[6]

Objective: To synthesize this compound from 4-methylbenzenesulfonohydrazide.

Materials:

-

4-methylbenzenesulfonohydrazide (1.0 equiv)

-

Selectfluor® (1.3 equiv)

-

Water (as solvent)

-

Ethyl Acetate (for extraction)

-

Schlenk tube or similar reaction vessel

-

Stir plate and magnetic stir bar

Procedure:

-

To a Schlenk tube, add 4-methylbenzenesulfonohydrazide (e.g., 0.25 mmol, 46.5 mg).

-

Add Selectfluor® (e.g., 0.325 mmol, 115.1 mg).

-

Add deionized water (e.g., 1.0 mL).

-

Seal the vessel and stir the reaction mixture at 60 °C for 14 hours. The reaction progress can be monitored by TLC or LC-MS by sampling the reaction mixture.

-

After cooling to room temperature, add ethyl acetate (5x the volume of water, e.g., 5.0 mL) and stir vigorously to extract the product.

-

Separate the organic phase. The aqueous phase can be extracted again with ethyl acetate to maximize yield.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure product.[6]

Validation: The identity and purity of the resulting white solid should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹⁹F NMR, etc.).

Protocol: General Procedure for Sulfonamide Synthesis

Objective: To synthesize a sulfonamide from TsF and a primary or secondary amine.

Materials:

-

This compound (TsF) (1.0 equiv)

-

Amine (1.1 equiv)

-

A non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

Dissolve the amine (1.1 equiv) and the base (1.5 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

In a separate flask, dissolve TsF (1.0 equiv) in a minimal amount of the same anhydrous solvent.

-

Add the TsF solution dropwise to the stirring amine solution at 0 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction for the consumption of TsF using TLC or LC-MS. The appearance of a new, less polar spot (the sulfonamide) and disappearance of the amine indicates progress.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash chromatography or recrystallization.

Validation: Confirm the structure of the purified sulfonamide by NMR and Mass Spectrometry. The absence of a signal in the +66 ppm region of the ¹⁹F NMR spectrum confirms the complete consumption of TsF.

Safety, Handling, and Storage

Due to its reactivity, proper handling of TsF is essential for laboratory safety.

Aspect Guideline Source(s) GHS Hazards Danger: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. May be corrosive to metals. [2][10] Handling Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. Avoid breathing dust/fumes. [11][12][13][14] Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, strong bases, and oxidizing agents. The product is moisture-sensitive. [4][10][14] First Aid Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][15]

Conclusion

This compound is more than just a stable alternative to tosyl chloride; it is an enabling reagent with a distinct reactivity profile that unlocks new synthetic possibilities. Its stability to hydrolysis, coupled with the predictable reactivity of the sulfonyl fluoride moiety, makes it a superior choice for applications ranging from protecting group chemistry to the cutting edge of covalent inhibitor design and SuFEx click chemistry. By understanding the fundamental principles of its chemical properties and adhering to validated protocols for its use and handling, researchers can confidently and effectively integrate TsF into their synthetic and drug discovery programs.

References

- Tosyl fluoride - Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7FaOZEloQFHU6LUjMcI78Lpvaz_ZCnyMZ5p8tza3-HZ3bGSTxMBJNpI2gdsixfDdNfHMWq-YRXK6SvmsNyphAo1HGc3RvpSXG8R9DkzVxhOZLlWdHtped2aNZiXjzU_dxUe_9wdCj6k6rbl3m3lHiix4RlSliVE47L4pxhw==]

- Sulfuryl fluoride. (2016). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8qeQbNyZ9SN8r2GOPokCx1EadZ2CRZeLbIP7oWqaL0W3f88R1O7gO7vYo__tHoenEpyvjJ69FkbxEMCmDaDD47kL4DzxG09twvGDo7sJPi8dyZ8vL2C7iUn9onT8U-r1W58T-_bzLw_pLPWhrsBAodjr37oQEreXp5oQnjfGPoWQTg==]

- Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEziM8F8LU4lChju46DvaQVAwz-94HooIdghEofZ_xNTGMPSyUzLvPYrEvuypFaMD3ATQ-Yn3ZR3bqsXiBtdexuAtc9kj1T6A3be-imhXjz13o6g6QzxxJHQ7WAd4ZxvPRNSE1uFV3xq-_gQixxvXSt3RvIDbEjrnpO]

- SULFURYL FLUORIDE - Safety Data Sheet - ChemicalBook. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuiVWwowKMfkldE9A6q1jkmjAiYSIFmPl-fBJhEcefsUw1y4gDAHO-Y3FpC-R2lgAcPv0OkzIHMcr0vtjTto4uGNLywDLLka_4CpKNGLUYNu3hsipXFg-lKX3KTlM8PzYfnt6OyoPpxY9y1cpkWo9gKA==]

- This compound | C7H7FO2S | CID 9965 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9965]

- Safety Data Sheet - Fluorochem. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0--DNBNva8xMy0NXd0LGAWz864qdkqGCllajCALaqqvDSZyvmkhBIA2S7Ysqqjv1pGa3LpNfNfrBS_WHEEz0IIVORPWUgkhB9876r_KmBCevS7aaDvaUpgI8z6QWKRzVjNR9cC5rsXghBOvWG]

- Common Name: SULFURYL FLUORIDE HAZARD SUMMARY - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1751.pdf]

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob01918a]

- N-(4-Methylbenzenesulfonyl) 4-methylphenyl sulfonimidoyl fluoride - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/DoAJtH3Wc12]

- This compound | 455-16-3 | TCI Chemicals. [URL: https://www.tcichemicals.com/JP/ja/p/M3518]

- Benzenesulfonyl fluoride, 4-methyl- | SIELC Technologies. (2018). [URL: https://sielc.com/compound-benzenesulfonyl-fluoride-4-methyl.html]

- Benzenesulfonyl fluoride, 4-methyl- - Substance Details - SRS | US EPA. [URL: https://cdxapps.epa.gov/srs-public-api/srs/substance/45997]

- Phenylmethylsulfonyl fluoride | 329-98-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9454820.htm]

- A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol - ResearchGate. (2018). [URL: https://www.researchgate.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [URL: https://www.rsc.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [URL: https://www.rsc.

- This compound | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M3518]

- Benzenesulfonyl chloride, 4-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98599&Type=IR-SPEC&Index=1]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC127620050]

- Radiosynthesis of [¹⁸F] tosyl fluoride from tosyl chloride - ResearchGate. [URL: https://www.researchgate.

- [¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals - ResearchGate. (2023). [URL: https://www.researchgate.net/publication/368652309_18FTosyl_fluoride_as_a_versatile_18Ffluoride_source_for_the_preparation_of_18F-labeled_radiopharmaceuticals]

- p-Toluenesulfonyl fluoride, 98% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/p-toluenesulfonyl-fluoride-98/AAL1220414]

- 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_349-88-2_1HNMR.htm]

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9831191/]

- Fluorine in drug discovery: Role, design and case studies. [URL: https://www.researchgate.net/publication/381665427_Fluorine_in_drug_discovery_Role_design_and_case_studies]

- 4-amino-2-methylbenzenesulfonyl fluoride (C7H8FNO2S) - PubChemLite. [URL: https://pubchemlite.org/compound/CID276212]

- This compound TCI Analytical reagent - AMI Scientific. [URL: https://www.amiscientific.com/4-methylbenzenesulfonyl-fluoride-cas-455-16-3-tci-m3518.html]

- 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6321588629530a631d32a9c3]

- (PDF) Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization - ResearchGate. [URL: https://www.researchgate.

- Benzenesulfonyl fluoride, m-nitro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C349780&Type=IR-SPEC&Index=1]

- MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. [URL: https://www.jda.org.jo/wp-content/uploads/2018/09/8-Mechanisms-of-Action-of-Fluoride-in-Dental-Caries.pdf]

- Modular Total Synthesis of Lasalocid Acid A through Direct C(sp3) - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c11543]

- Sulfolene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfolene]

- p-Toluenesulfonyl fluoride 98 455-16-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159820]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 455-16-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. echemi.com [echemi.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

Foreword: The Enduring Relevance of a Versatile Reagent

An In-depth Technical Guide to the Synthesis of 4-Methylbenzenesulfonyl Fluoride

This compound, commonly known in the scientific community as tosyl fluoride (TsF), stands as a cornerstone reagent in modern organic synthesis. Its unique balance of stability and reactivity has propelled it from a simple derivative of p-toluenesulfonic acid to a critical component in diverse fields.[1][2] Unlike its more reactive counterpart, tosyl chloride, tosyl fluoride exhibits remarkable stability towards hydrolysis, making it easier to handle and store.[3] This stability, however, belies a potent electrophilicity at the sulfur(VI) center, which has been masterfully exploited in applications ranging from traditional protecting group chemistry to its role as a pivotal electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[3][4] Its utility extends to the development of covalent protein inhibitors, biological probes, and as a precursor for 18F radiolabeling in positron emission tomography (PET).[3][5][6] This guide provides an in-depth exploration of the primary synthetic routes to tosyl fluoride, focusing on the underlying mechanisms and the rationale behind key experimental choices, to arm researchers and drug development professionals with a comprehensive understanding of its preparation.

Chapter 1: The Classical Pathway: Halogen Exchange from p-Toluenesulfonyl Chloride

The most established and straightforward synthesis of tosyl fluoride relies on a nucleophilic substitution reaction, specifically a halogen exchange (Halex) of the readily available and economical p-toluenesulfonyl chloride (TsCl).

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr-type) at Sulfur

The central transformation is the displacement of a chloride ion from the sulfonyl group by a fluoride ion. The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows it to be readily attacked by a nucleophile like the fluoride ion.

Causality in Experimental Design

The success of this reaction hinges critically on the choice of the fluoride source and the solvent system. The primary challenge is to maximize the nucleophilicity of the fluoride ion while minimizing potential side reactions, such as hydrolysis of the starting material or the product.

-

Fluoride Source Selection :

-

Potassium Fluoride (KF) : While economical, KF's effectiveness is often hampered by its low solubility in organic solvents and the high lattice energy of the crystal, which reduces the availability of "free" fluoride ions. In aqueous solutions, the reaction is feasible but can be slow.[7]

-

Potassium Bifluoride (KHF₂) : Often the reagent of choice.[7] KHF₂ provides a less basic source of fluoride compared to KF, which helps to suppress hydrolysis of the sulfonyl halide. The bifluoride anion ([F-H-F]⁻) is thought to deliver the fluoride nucleophile effectively at the organic/aqueous interface.[7][8]

-

Phase-Transfer Catalysis : To overcome solubility issues in aprotic solvents like acetonitrile, a phase-transfer catalyst such as 18-crown-6 ether can be employed with KF.[3][7] The crown ether sequesters the potassium ion, liberating a highly reactive, "naked" fluoride anion that dramatically accelerates the reaction, often allowing it to proceed at room temperature.[3][7]

-

-

Solvent System :

-

Aqueous/Biphasic Systems : Using a mixture of water and an organic solvent is common. Water is necessary to dissolve the fluoride salt, while the organic phase dissolves the tosyl chloride.[9]

-

Aprotic Polar Solvents : Acetonitrile is a favored solvent, particularly when using phase-transfer catalysis, as it effectively solvates the cation-catalyst complex while leaving the fluoride anion highly reactive.[3]

-

Field-Proven Experimental Protocol: Halogen Exchange

The following protocol is adapted from a robust procedure for the synthesis of p-toluenesulfonyl fluoride.[9]

-

Reaction Setup : In a 250 mL round-bottom flask, dissolve 25.0 g (0.13 mol) of p-toluenesulfonyl chloride in 100 mL of acetonitrile.

-

Reagent Addition : To this solution, add a solution of 15.3 g (0.196 mol) of potassium fluoride in 25.0 mL of water.

-

Reaction : Stir the biphasic mixture vigorously and heat under reflux for 1 hour.

-

Workup & Isolation : After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator. The product, p-toluenesulfonyl fluoride, will crystallize from the remaining aqueous solution.

-

Purification : Collect the solid product by filtration, wash twice with cold water to remove any remaining salts, and dry thoroughly. This typically yields a high-purity product.[9]

| Parameter | Value | Reference |

| Starting Material | p-Toluenesulfonyl Chloride | [9] |

| Fluoride Source | Potassium Fluoride (KF) | [9] |

| Solvent | Acetonitrile/Water | [9] |

| Reaction Time | 1 hour | [9] |

| Temperature | Reflux | [9] |

| Typical Yield | ~91% | [9] |

Chapter 2: Modern Approaches from p-Toluenesulfonic Acid and its Salts

While the Halex reaction is reliable, it requires the prior synthesis or purchase of tosyl chloride. Modern methods have focused on using the more fundamental and stable precursors: p-toluenesulfonic acid or its corresponding sulfonate salts. These routes often offer the advantage of being one-pot procedures.

Mechanism 1: In Situ Chlorination and Subsequent Fluorination

This elegant one-pot, two-step strategy avoids the isolation of the potentially moisture-sensitive tosyl chloride intermediate. The sulfonic acid or sulfonate salt is first converted to tosyl chloride in situ, which is then immediately subjected to a fluoride source in the same reaction vessel.

-

Causality and Mechanism :

-

Activation/Chlorination : A chlorinating agent, such as cyanuric chloride or trichloroacetonitrile , is used to convert the sulfonic acid/salt into the sulfonyl chloride.[10][11] This step is often catalyzed by a phase-transfer agent like tetrabutylammonium bromide (TBAB), which enhances the reactivity of the sulfonate salt.[10][12]

-

Fluorination : Once the formation of the sulfonyl chloride is complete, a fluoride source, typically KHF₂ , is added directly to the reaction mixture to perform the halogen exchange.[10]

-

Field-Proven Experimental Protocol: One-Pot Synthesis

This protocol is based on the work of Qin, Sun, and coworkers.[10][12]

-

Chlorination Step : To a solution of sodium p-toluenesulfonate (1.0 mmol) in acetonitrile (10 mL), add cyanuric chloride (1.1 mmol) and tetrabutylammonium bromide (TBAB, 5 mol%).

-

Reaction : Stir the mixture at 60°C for approximately 12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Fluorination Step : Cool the reaction to room temperature. Add potassium bifluoride (KHF₂, 3.0 mmol) and acetone (10 mL) to the mixture.

-

Reaction & Workup : Stir at room temperature for an additional 12 hours. Upon completion, the reaction is worked up via standard extractive procedures to isolate the this compound.

| Parameter | Value | Reference |

| Starting Material | Sodium p-Toluenesulfonate | [10][12] |

| Chlorinating Agent | Cyanuric Chloride | [10][12] |

| Catalyst | TBAB (5 mol%) | [10][12] |

| Fluoride Source | KHF₂ | [10][12] |

| Typical Yield | 74-85% | [10] |

Mechanism 2: Direct Deoxyfluorination

A more direct and atom-economical approach involves the direct conversion of the S-OH bond of the sulfonic acid to an S-F bond, bypassing the sulfonyl chloride intermediate entirely. This is known as deoxyfluorination.

-

Causality and Mechanism : Reagents like Xtalfluor-E® or thionyl fluoride (SOF₂) are used for this transformation.[11][13] The mechanism involves the activation of the sulfonic acid. With thionyl fluoride, it is proposed that a fluorosulfinate intermediate is formed, which then collapses to the sulfonyl fluoride.[11][14] Xtalfluor-E®, a bench-stable solid, offers a milder and often more practical alternative to gaseous reagents.[11] This direct conversion is highly advantageous as it avoids the use of chlorinating agents and simplifies the reaction process.[11]

Chapter 3: Synthesis from Alternative Sulfur Precursors

Beyond sulfonyl chlorides and sulfonic acids, other sulfur-containing toluene derivatives can serve as effective starting points for synthesizing tosyl fluoride, often through oxidative pathways.

From p-Toluenesulfonamide

Primary sulfonamides are generally stable and unreactive. However, recent advances allow for their use as precursors to sulfonyl fluorides.

-

Causality and Mechanism : This transformation, developed by the Cornella group, involves a deaminative conversion.[3][15] The sulfonamide is activated with a pyrylium salt (Pyry-BF₄) in the presence of MgCl₂. This combination facilitates the formation of the sulfonyl chloride in situ. Subsequent addition of potassium fluoride (KF) effects the halogen exchange to yield the desired sulfonyl fluoride. The high chemoselectivity of the pyrylium reagent towards the amino group allows this method to be applied to complex molecules.[3]

From Thiols and Disulfides

Starting from a lower oxidation state of sulfur, such as in p-thiocresol or its corresponding disulfide, requires an oxidative fluorination.

-

Causality and Mechanism :

-

Chemical Oxidation : Reagents like Selectfluor can serve as both the oxidant and the fluorine source, though this often requires a large excess of the reagent.[3][7]

-

Electrochemical Synthesis : A more sustainable approach is electrochemical oxidation.[4][7] In this method, the thiol is oxidized at an anode in the presence of a simple fluoride source like KF. This avoids the need for stoichiometric chemical oxidants, making it a greener alternative. The reaction proceeds through the in-situ generation of a sulfonyl chloride-like intermediate which is then fluorinated.[4][16]

-

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its classical origins. While the halogen exchange from tosyl chloride remains a robust and widely used method, modern advancements have provided more direct, efficient, and often milder routes from sulfonic acids, sulfonamides, and thiols. The development of one-pot procedures and the application of novel reagents like pyrylium salts and deoxyfluorinating agents have expanded the chemist's toolkit, allowing for greater flexibility and functional group tolerance. As the applications of tosyl fluoride, particularly in SuFEx chemistry and drug discovery, continue to grow, the demand for efficient and scalable synthetic methods will undoubtedly drive further innovation in this critical area of organic synthesis.

References

-

Mhlongo, N. N., Gizzio, C. & de Koning, C. B. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(1), 830. [Link]

-

Jiang, Y., Alharbi, N. S., Sun, B. & Qin, H.-L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863–13867. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(4), 432-435. [Link]

-

Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W. & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(16), 3365-3381. [Link]

-

Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9, 13863-13867. [Link]

-

Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3291-3301. [Link]

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. (Note: While this is the seminal SuFEx paper, specific protocols for TsF are found in supporting information of many related papers. A general reference to this work establishes the context of KHF₂'s utility). [Link]

-

Levin, V. V., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6896–6911. [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

-

Solubility of Things. (n.d.). Tosyl fluoride. [Link]

-

Bernard-Gauthier, V., et al. (2016). Radiosynthesis of [18F] tosyl fluoride from tosyl chloride. ResearchGate. [Link]

-

Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]

-

Cornella, J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 219–232. [Link]

-

Ball, N. D., & am Ende, C. W. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21, 3365-3381. [Link]

-

Chen, Y., et al. (2023). Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv. [Link]

-

Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11832-11836. [Link]

-

Zlatopolskiy, B. D., et al. (2017). Sulfur - fluorine bond in PET radiochemistry. ResearchGate. [Link]

-

Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - Supplementary Information. The Royal Society of Chemistry. [Link]

-

Sharpless, K. B., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Organic Process Research & Development, 26(3), 633-640. [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

-

Wang, F. (2021). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... ResearchGate. [Link]

-

Xiao, J.-C., & Hong, R. (2011). Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling. Organic Letters, 13(3), 560-563. [Link]

-

Liu, C., et al. (2023). Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts. Taylor & Francis Online. [Link]

-

Cornella, J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

-

am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]

-

Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. [Link]

-

Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC. [Link]

-

Cornella, J., & Pérez-Palau, M. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar. [Link]

-

Organic Syntheses Procedure. (n.d.). POTASSIUM p-THIOTOSYLATE. [Link]

-

Zhou, D., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. PubMed. [Link]

-

Wu, J. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. NIH. [Link]

-

Zhou, D., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Gouverneur, V., et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of p-toluenesulfonyl fluoride. [Link]

-

Li, G., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theballlab.com [theballlab.com]

- 12. rsc.org [rsc.org]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Methylbenzenesulfonyl Fluoride in Organic Solvents

Abstract: 4-Methylbenzenesulfonyl fluoride (tosyl fluoride, TsF) is a pivotal reagent in modern organic synthesis, valued for its role as a sulfonylating agent and its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. A thorough understanding of its solubility characteristics across a range of organic solvents is paramount for reaction design, optimization, and purification. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. In the absence of extensive published quantitative data, this guide offers a framework for predicting solubility, a detailed experimental protocol for its determination, and a discussion of the underlying molecular interactions that govern its behavior in solution.

Introduction: The Practical Importance of Solubility

In the realm of chemical synthesis, the adage "like dissolves like" is a foundational principle, yet the nuances of solubility dictate the success or failure of a reaction. For researchers and drug development professionals, understanding the solubility of a reagent like this compound is not merely an academic exercise. It directly impacts reaction kinetics, catalyst efficiency, product yield, and the feasibility of downstream processing. This guide moves beyond simple qualitative statements to provide a deeper, more predictive understanding of TsF's solubility, empowering scientists to make informed decisions in their experimental design.

This compound: A Molecular Profile

This compound is a white to light yellow crystalline solid at room temperature.[1] Its molecular structure, featuring a relatively nonpolar toluene group and a highly polar sulfonyl fluoride moiety, results in a molecule with a significant dipole moment. This duality is key to understanding its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO₂S | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 112 °C @ 16 mmHg | [3] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 fluorine) | [4] |

| Topological Polar Surface Area | 42.5 Ų | [4] |

| logP (octanol-water) | 2.06 - 2.7 | [5][6] |

The presence of three hydrogen bond acceptors (the two oxygen atoms and the fluorine atom) suggests the potential for interaction with protic solvents, although the molecule itself lacks a hydrogen bond donor.[4] The topological polar surface area (TPSA) of 42.5 Ų indicates a moderate degree of polarity. The logP value, a measure of lipophilicity, suggests a preference for organic phases over water.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution (ΔGsol). This is influenced by the enthalpy of solution (ΔHsol), which involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions, and the entropy of solution (ΔSsol). A negative ΔGsol favors dissolution.

The principle of "like dissolves like" provides a useful heuristic. Solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.

Estimated Solubility of this compound in Common Organic Solvents

While precise quantitative data is scarce in the literature, we can estimate the solubility of this compound based on its physicochemical properties and by analogy to structurally similar compounds like tosyl chloride.[7][8] The following table provides a qualitative and estimated guide.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, strong dipole-dipole interactions.[9] |

| Acetonitrile | High | Polar solvent, favorable dipole-dipole interactions.[9] | |

| N,N-Dimethylformamide (DMF) | High | Highly polar solvent, similar to DMSO. | |

| Acetone | Moderate to High | Polar aprotic solvent, capable of dipole-dipole interactions. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether, good for many organic solids. |

| Diethyl Ether | Low to Moderate | Lower polarity than THF, less effective at solvating the polar sulfonyl fluoride group. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Moderately polar, a common solvent for a wide range of organic compounds. |

| Chloroform | Moderate | Similar to DCM. | |

| Alcohols (Polar Protic) | Methanol | High | Polar protic solvent, can engage in hydrogen bonding with the sulfonyl oxygens and fluorine.[9] |

| Ethanol | High | Similar to methanol. | |

| Isopropanol | Moderate to High | Bulkier than methanol/ethanol, may slightly hinder solvation. | |

| Aromatic Hydrocarbons | Toluene | Low | Nonpolar solvent, poor match for the polar sulfonyl fluoride group. |

| Aliphatic Hydrocarbons | Hexane/Heptane | Insoluble | Very nonpolar, unable to overcome the crystal lattice energy of the polar solid. |

| Water | Low/Insoluble | Highly polar but TsF is hydrophobic and known to hydrolyze.[3][5] |

Experimental Protocol for Determining Solubility

Given the lack of published quantitative data, it is often necessary for researchers to determine the solubility of this compound in a specific solvent of interest. The following is a detailed protocol for the isothermal equilibrium solubility method.

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Addition of Solute: Add small, weighed portions of this compound to each vial until a significant amount of undissolved solid remains. This ensures the formation of a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This extended time is crucial to ensure that the solution has reached its saturation point.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed for 10-15 minutes. Alternatively, filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).

-

Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. Transfer this aliquot to a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the aliquot under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Ensure that the temperature is kept low to prevent any degradation of the compound.

-

Quantification: Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 30-35 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Conclusion: A Guide for the Practicing Scientist

While a comprehensive database of quantitative solubility for this compound remains to be compiled, a deep understanding of its physicochemical properties provides a robust framework for prediction and experimental design. This guide has synthesized the available information to offer a logical approach to estimating solubility across a range of common organic solvents. The high polarity of the sulfonyl fluoride group, combined with the nonpolar nature of the tolyl backbone, results in high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar hydrocarbon solvents.

For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a reliable method for in-house determination. By combining theoretical prediction with empirical verification, researchers and drug development professionals can confidently navigate the solution landscape of this versatile and important synthetic reagent.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (2022). N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Retrieved from: [Link]

-

Solubility of Things. (n.d.). Tosyl fluoride. Retrieved from: [Link]

-

PubChem. (n.d.). This compound - Computed Properties. National Center for Biotechnology Information. Retrieved from: [Link]

-

SIELC Technologies. (n.d.). Benzenesulfonyl fluoride, 4-methyl-. Retrieved from: [Link]

-

ResearchGate. (2020). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from: [Link]

-

Organisation for Economic Co-operation and Development. (2004). SIDS INITIAL ASSESSMENT PROFILE: 4-Methylbenzenesulfonyl chloride. Retrieved from: [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from: [Link]

-

Solubility of Things. (n.d.). Tosyl chloride. Retrieved from: [Link]

-

PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036-1040. Retrieved from: [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet alpha-Toluenesulfonyl fluoride, 99%. Retrieved from: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for p-Toluenesulfonyl fluoride (HMDB0256057). Retrieved from: [Link]

-

ResearchGate. (2017). Radiosynthesis of [¹⁸F] tosyl fluoride from tosyl chloride. Retrieved from: [Link]

-

PubMed. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. Chemistry, 22(22), 7564-7572. Retrieved from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonyl fluoride, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

4-methylbenzenesulfonyl fluoride CAS 455-16-3 properties

An In-depth Technical Guide to 4-methylbenzenesulfonyl fluoride (CAS 455-16-3)

Introduction: Beyond a Simple Reagent

This compound, commonly known in the scientific community as tosyl fluoride (TsF), is a crystalline solid registered under CAS number 455-16-3.[1][2] While structurally similar to the workhorse reagent tosyl chloride (TsCl), tosyl fluoride possesses a unique reactivity profile that has carved out its own essential niche in modern organic synthesis, medicinal chemistry, and chemical biology. Its sulfonyl fluoride moiety, while more stable than the corresponding chloride, is a highly reactive functional group capable of participating in a range of crucial chemical transformations.[3]

This guide moves beyond a simple cataloging of properties to provide an in-depth, field-proven perspective on TsF. We will explore its fundamental characteristics, delve into its reactivity and mechanistic nuances, and present its applications not merely as procedures, but as strategic solutions to common challenges faced by researchers in drug discovery and development. The focus is on the causality behind its use—why a scientist would choose TsF over other reagents and how to leverage its properties for optimal outcomes.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective application. These characteristics dictate everything from solvent choice and reaction setup to purification and final characterization.

Physical Properties

Tosyl fluoride is typically a white to beige solid at room temperature, though its relatively low melting point means it can also be handled as a liquid.[4][5] Its solubility is a key practical consideration; it is readily soluble in common organic solvents like DMSO, methanol, and acetonitrile but has low solubility in water.[3] This hydrophobicity is critical when designing reaction conditions, particularly for transformations involving aqueous phases or hydrophilic biomolecules.

| Property | Value | Source(s) |

| CAS Number | 455-16-3 | [1][2] |

| Molecular Formula | C₇H₇FO₂S | [1][6][7] |

| Molecular Weight | 174.19 g/mol | [1][3][6] |

| Appearance | White to beige or pale yellow solid/crystals | [4][5] |

| Melting Point | 40 - 44 °C | [4][5][8] |

| Boiling Point | 112 °C @ 16 mmHg | [4][8] |

| Density | ~1.25 g/cm³ | [3] |

| Solubility | Soluble in DMSO, methanol, acetonitrile; low in water | [3] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; C_Me [label="CH₃", fontcolor="#4285F4"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- S; C4 -- C_Me; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- F;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1.2,3.2!"]; O2 [pos="1.2,3.2!"]; F [pos="0,3.8!"]; C_Me [pos="0,-2.2!"]; }

Caption: Structure of this compound.

Spectroscopic Signature

The spectral data for TsF are unambiguous and provide clear markers for its presence and purity.

| Spectrum Type | Characteristic Peaks / Shifts (in CDCl₃) | Interpretation |

| ¹H NMR | ~7.89 ppm (d, 2H), ~7.42 ppm (d, 2H), ~2.49 ppm (s, 3H) | Aromatic protons ortho and meta to the SO₂F group, and the methyl protons, respectively.[9] |

| ¹³C NMR | ~147.2, ~130.4, ~129.3, ~128.0, ~21.8 ppm | Quaternary aromatic carbon attached to sulfur, aromatic CH carbons, and the methyl carbon.[9] |

| ¹⁹F NMR | ~66.5 ppm (s) | A sharp singlet characteristic of the sulfonyl fluoride group.[9] |

| IR (Infrared) | ~1420 cm⁻¹ (S=O), ~1215 cm⁻¹ (S=O), ~815 cm⁻¹ (S-F) | Strong asymmetric and symmetric stretching vibrations of the SO₂ group, and the S-F bond stretch. |

Synthesis Pathways: From Bench to Scale

While commercially available, understanding the synthesis of TsF is valuable for specialized applications or when derivatized analogs are required. Modern methods have focused on efficiency and safety, moving away from hazardous intermediates. A prevalent one-pot strategy converts sulfonic acids or their salts directly to the sulfonyl fluoride.[10]

One-Pot Synthesis from Sodium Sulfonate

This procedure exemplifies a robust and high-yielding laboratory method.[10] The causality of this workflow lies in the sequential activation and substitution. First, cyanuric chloride activates the sulfonate, forming a reactive intermediate. This is followed by a halide exchange using a fluoride source.

Caption: One-pot synthesis of TsF from sodium sulfonate.

Experimental Protocol:

-

Setup: To an oven-dried reaction tube equipped with a stirrer bar, add sodium 4-methylbenzenesulfonate (1.0 eq.), cyanuric chloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 5 mol%).

-

Activation: Add acetonitrile (CH₃CN) and stir the mixture at 60°C for 12 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

-

Fluorination: Cool the mixture to room temperature. Add potassium bifluoride (KHF₂, 3.0-5.0 eq.) and acetone.

-

Reaction: Stir the resulting mixture at room temperature for an additional 12 hours.

-

Workup & Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[9]

Chemical Reactivity: The Sulfonyl Fluoride Advantage

The utility of TsF stems from the nuanced reactivity of the sulfur-fluorine bond. It is significantly more resistant to hydrolysis than the S-Cl bond in tosyl chloride, yet it remains an excellent electrophile for strong nucleophiles. This "tunable" reactivity is its key advantage.

Mechanism of Nucleophilic Substitution

The core reaction is a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. This mechanism is foundational to its role in forming sulfonamides and sulfonate esters.

Caption: General mechanism of nucleophilic attack on TsF.

Role as a Covalent Warhead in Drug Discovery

A critical application for drug development professionals is the use of the sulfonyl fluoride moiety as a "warhead" for targeted covalent inhibitors.[11] Unlike less specific electrophiles, the sulfonyl fluoride group is relatively inert in the cellular milieu but can be precisely directed by the parent molecule to react with a nucleophilic amino acid residue (e.g., serine, lysine, tyrosine) in a protein's binding pocket.[11]

-

Expertise in Action: The choice of a sulfonyl fluoride over a sulfonyl chloride or other reactive groups is a deliberate one. Its greater stability reduces off-target reactions, leading to a cleaner pharmacological profile. This is a prime example of "E-E-A-T" in medicinal chemistry design—selecting a functional group whose reactivity is "just right" for the biological context. It has been notably employed as a protease inhibitor, functioning similarly to Phenylmethylsulfonyl Fluoride (PMSF).[1][8][12]

Key Applications in the Modern Laboratory

TsF is a versatile tool with applications spanning routine synthesis to cutting-edge chemical biology.

-

Protecting Group Chemistry: It serves as an effective protecting group for amines and alcohols.[3] The resulting tosylamides and tosylates exhibit different stability and cleavage profiles compared to those derived from tosyl chloride, offering chemists orthogonal strategies.

-

Pharmaceutical and Agrochemical Synthesis: TsF is a key building block in the synthesis of numerous biologically active compounds, where the sulfonyl group is a common pharmacophore.[3][13]

-

SuFEx Click Chemistry: The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This set of click reactions, championed by Nobel laureate K. Barry Sharpless, leverages the reliable reactivity of the SO₂F group to build complex molecules with high efficiency and fidelity, a paradigm highly relevant to drug discovery and materials science.[11]

-

Fluorination Reagent: In certain contexts, TsF can act as a nucleophilic fluorinating agent, though this is a more specialized application.[5]

Safety, Handling, and Disposal: A Protocol-Driven Approach

The high reactivity of TsF necessitates stringent safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[1][4] It is also harmful if swallowed, inhaled, or in contact with skin.[1][4]

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][14]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4][14] It is moisture-sensitive and should be stored away from incompatible materials such as strong bases and oxidizing agents.[4]

Decontamination and Disposal Protocol

The reactivity of TsF can be harnessed for its safe disposal. The sulfonyl fluoride moiety is susceptible to hydrolysis under basic conditions.

-

Quenching: Slowly and cautiously add the waste material to a stirred, cold solution of 1M sodium hydroxide (NaOH) in a suitable container within a fume hood.

-

Degradation: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete hydrolysis of the sulfonyl fluoride to the much less hazardous sodium sulfonate salt. The stability of similar sulfonyl fluorides is known to decrease as pH increases.[12][16]

-

Neutralization & Disposal: Check the pH of the resulting solution. Neutralize with a suitable acid (e.g., HCl) if necessary. Dispose of the neutralized aqueous solution in accordance with local, state, and federal regulations.

This self-validating protocol transforms the reactive, hazardous compound into a stable, non-mutagenic salt, ensuring a safe disposal pathway.[12][16]

Conclusion

This compound is a powerful and versatile reagent whose value is unlocked through a deep understanding of its properties and reactivity. For the researcher, scientist, and drug developer, it offers a unique combination of stability and electrophilicity that solves key challenges in synthesis, covalent inhibitor design, and bioconjugation. By applying the expert-driven protocols and mechanistic insights detailed in this guide, professionals can safely and effectively harness the full potential of this indispensable chemical tool.

References

- Tosyl fluoride - Solubility of Things. (n.d.). Vertex AI Search.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wang, L., et al. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). p-Toluenesulfonyl fluoride. Pharmaffiliates. [Link]

-

SIELC Technologies. (2018). Benzenesulfonyl fluoride, 4-methyl-. SIELC. [Link]

-

Deits, T. L., & Heath, T. D. (1994). Degradation and disposal of some enzyme inhibitors. Scientific note. Analytical Biochemistry, 220(2), 430-432. [Link]

-

Gao, Y., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Green Chemistry. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl fluoride, 4-methyl-. Substance Registry Services. [Link]

-

Kelly, M. G., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. This compound | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. ふっ化4-メチルベンゼンスルホニル | this compound | 455-16-3 | 東京化成工業株式会社 [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 对甲苯磺酰氟 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Toluensulfonyl fluoride | 455-16-3 | J-640211 [biosynth.com]

- 14. fishersci.fr [fishersci.fr]

- 15. aksci.com [aksci.com]

- 16. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Tosyl Fluoride: Stability, Reactivity, and Applications

Foreword: The Resurgence of a Classic Reagent

Tosyl fluoride (TsF), or 4-methylbenzenesulfonyl fluoride, has transitioned from a standard laboratory reagent to a cornerstone in advanced chemical synthesis, particularly within drug discovery and radiochemistry. Its unique balance of stability and reactivity, governed by the properties of the sulfur-fluorine bond, offers distinct advantages over its more common chloride counterpart.[1][2] This guide provides an in-depth exploration of the core chemical principles of tosyl fluoride, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage its full potential. We will delve into its fundamental properties, synthesis, reactivity profile, and critical applications, with a focus on the causality behind experimental choices and safety protocols.

Core Physicochemical Properties and Stability Profile

Understanding the inherent properties of tosyl fluoride is fundamental to its effective use. Unlike many highly reactive reagents, TsF exhibits a manageable stability profile, though with specific sensitivities that must be respected.

1.1. Physical and Chemical Characteristics

Tosyl fluoride is typically a colorless to pale yellow liquid at room temperature with a distinct pungent odor.[3] Its solubility profile dictates its use in organic synthesis; it is readily soluble in common organic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and methanol but has low solubility in water.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO₂S | [4] |

| Molecular Weight | 174.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.25 g/cm³ | [3] |

| Solubility | Soluble in DMSO, methanol, acetonitrile; Low solubility in water | [3] |

1.2. Stability and Handling Considerations

The stability of tosyl fluoride is a tale of two competing factors: the inherent strength of the S-F bond and its susceptibility to hydrolysis.

-

Moisture Sensitivity: Tosyl fluoride is sensitive to moisture and will slowly hydrolyze to form p-toluenesulfonic acid and hydrogen fluoride.[4][5] This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool, and well-ventilated area.[5][6] The causality is clear: atmospheric water acts as a nucleophile, attacking the electrophilic sulfur center.

-

Thermal Stability: The reagent is stable under normal storage conditions. However, it should be kept away from heat sources to prevent decomposition. Hazardous decomposition products upon heating include carbon oxides, sulfur oxides, and gaseous hydrogen fluoride.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and acids.[5][6] Strong bases can deprotonate the methyl group or promote undesired side reactions, while strong acids can catalyze hydrolysis.

Synthesis of Tosyl Fluoride

The most common and practical laboratory synthesis involves a nucleophilic substitution of tosyl chloride (TsCl), a readily available and inexpensive starting material.

2.1. Synthetic Workflow: From Chloride to Fluoride

The conversion relies on a halide exchange (Halex) reaction, where a fluoride salt displaces the chloride from the sulfonyl group. The choice of fluoride source and solvent is critical for achieving high yield and purity.

Caption: General workflow for the synthesis of tosyl fluoride from tosyl chloride.

2.2. Detailed Experimental Protocol: Synthesis from Tosyl Chloride

This protocol is a self-validating system, incorporating purification and verification steps.

Objective: To synthesize tosyl fluoride from tosyl chloride using potassium fluoride.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous potassium fluoride (KF), spray-dried for maximum surface area is preferred.

-

Anhydrous acetonitrile (MeCN)

-

Diatomaceous earth (Celite®)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Drying: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (1.5-2.0 equivalents). Heat under vacuum to ensure all residual moisture is removed, then allow to cool under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous acetonitrile to the flask, followed by p-toluenesulfonyl chloride (1.0 equivalent).

-

Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting material. The reaction typically requires several hours.

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the excess KF and formed KCl. Wash the filter cake with a small amount of acetonitrile.

-

Workup - Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure tosyl fluoride as a clear liquid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

Causality Note: The use of an aprotic polar solvent like acetonitrile is crucial. Protic solvents would strongly solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity and inhibiting the reaction.[7]

The Core Reactivity of Tosyl Fluoride

The reactivity of TsF is dominated by the highly electrophilic nature of the sulfur(VI) center, making it an excellent sulfonylating agent. It offers a unique reactivity profile compared to tosyl chloride, primarily due to the properties of the fluoride leaving group.

3.1. Reactivity with Nucleophiles

Tosyl fluoride readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Caption: Reactivity of tosyl fluoride with common nucleophiles.

3.2. Mechanistic Insight: TsF vs. TsCl

While both are effective tosylating agents, their reactivity differs. Fluoride is a poorer leaving group than chloride in Sₙ2 reactions.[8] However, the extreme electronegativity of fluorine makes the sulfur atom in TsF significantly more electron-deficient (more electrophilic) than in TsCl. This potent inductive effect lowers the activation energy of the initial nucleophilic attack.[8]

-

For hard nucleophiles (like oxygen or nitrogen): The reaction rate can be comparable to or even faster than with TsCl because the reaction is often driven by the electrophilicity of the sulfur atom.

-

Stability Advantage: TsF's lower susceptibility to hydrolysis makes it a more reliable reagent in reactions where trace moisture is unavoidable.

This balanced stability and reactivity make TsF a key player in the field of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, where robust and selective bond formation is paramount.[2]

Applications in Drug Discovery and Development

The unique properties of tosyl fluoride have made it an invaluable tool in modern medicinal chemistry and pharmaceutical development.

4.1. Protecting Group Chemistry

Tosyl fluoride serves as an effective reagent for installing the tosyl protecting group on amines and alcohols.[3] The resulting tosylamides and tosylates are stable to a wide range of reaction conditions, making them ideal for multi-step syntheses of complex drug molecules.[3]

4.2. Synthesis of Fluorinated Compounds

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[9][10] While not a direct fluorinating agent for C-F bonds, tosyl fluoride is a critical precursor for other fluorinated building blocks, such as monofluorovinyl tosylate, which is used in Suzuki-Miyaura coupling reactions to create vinyl fluorides.[11]

4.3. A Revolution in Radiochemistry: [¹⁸F]Tosyl Fluoride for PET Imaging

Perhaps the most significant modern application of tosyl fluoride is in the synthesis of radiotracers for Positron Emission Tomography (PET). Fluorine-18 is the most widely used radionuclide for PET imaging.[12]

Traditionally, the preparation of ¹⁸F-labeled compounds requires a cumbersome azeotropic drying step to remove water from the cyclotron-produced [¹⁸F]fluoride, as water inhibits nucleophilic fluorination.[12][13] Recent breakthroughs have demonstrated that [¹⁸F]tosyl fluoride ([¹⁸F]TsF) can be synthesized from [¹⁸F]fluoride and subsequently used as a versatile [¹⁸F]fluoride source that bypasses this drying step.[12][13][14]

Workflow: [¹⁸F]TsF as a Fluoride Relay

Caption: Continuous flow, solid-phase synthesis and application of [¹⁸F]TsF.

This strategy offers several advantages:

-

High Reactivity: [¹⁸F]TsF shows excellent reactivity for radiofluorination.[12][14]

-

Efficiency: It eliminates the time-consuming and often variable azeotropic drying process.[13]

-

Automation-Friendly: The solid-phase synthesis is well-suited for automated radiochemistry modules, improving reproducibility and operator safety.

Safety, Handling, and Storage

As a highly reactive chemical, strict adherence to safety protocols is mandatory when handling tosyl fluoride.

5.1. Hazard Profile

-

Corrosive: Tosyl fluoride is corrosive and causes severe skin burns and eye damage.[5]

-

Inhalation Hazard: It is corrosive to the respiratory tract. All handling should be performed in a well-ventilated fume hood.

-

Toxicity: The toxicological properties have not been fully investigated, but it is known to be an inhibitor of cholinesterase.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[5][6]

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep the container tightly closed when not in use.[5]

5.3. Storage and Disposal

-

Storage: Store locked up in a dry, cool, and well-ventilated place, away from incompatible materials.[5] The container should be kept tightly closed under an inert atmosphere (e.g., argon).[4][6]

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Tosyl fluoride has firmly established its place as a reagent of significant value in modern chemistry. Its well-balanced profile of stability and high electrophilicity makes it a superior choice for many sulfonyl-transfer reactions. The groundbreaking application of [¹⁸F]tosyl fluoride as a fluoride relay reagent is transforming the production of PET radiopharmaceuticals, simplifying workflows and enhancing efficiency. As research continues into SuFEx click chemistry and novel covalent inhibitors, the demand for reliable and selective reagents like tosyl fluoride is poised to grow, solidifying its role in advancing both fundamental synthesis and translational drug discovery.

References

-

Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Radiosynthesis of [ 18 F] tosyl fluoride as a by-product of the... ResearchGate. Available at: [Link]

-

Radiosynthesis of [ 18 F] tosyl fluoride from tosyl chloride. ResearchGate. Available at: [Link]

-

Tosyl fluoride. Solubility of Things. Available at: [Link]

-

[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. PubMed. Available at: [Link]

-